Cas no 2137066-77-2 (3-chloro-2,2-dimethyl-1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylpropan-1-one)
3-chloro-2,2-dimethyl-1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylpropan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-2,2-dimethyl-1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylpropan-1-one
- 3-chloro-2,2-dimethyl-1-[(6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl]propan-1-one
- EN300-1085013
- 2137066-77-2
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- Inchi: 1S/C14H25ClN2O2/c1-13(2,9-15)12(18)17-7-8-19-14(10-17)5-3-11(16)4-6-14/h11H,3-10,16H2,1-2H3
- InChI Key: UFTHAHLQNNSFSY-UHFFFAOYSA-N
- SMILES: ClCC(C)(C)C(N1CCOC2(C1)CCC(CC2)N)=O
Computed Properties
- Exact Mass: 288.1604557g/mol
- Monoisotopic Mass: 288.1604557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55.6Ų
3-chloro-2,2-dimethyl-1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylpropan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1085013-0.05g |
3-chloro-2,2-dimethyl-1-[(6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl]propan-1-one |
2137066-77-2 | 95% | 0.05g |
$1464.0 | 2023-10-27 | |
| Enamine | EN300-1085013-0.1g |
3-chloro-2,2-dimethyl-1-[(6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl]propan-1-one |
2137066-77-2 | 95% | 0.1g |
$1533.0 | 2023-10-27 | |
| Enamine | EN300-1085013-0.25g |
3-chloro-2,2-dimethyl-1-[(6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl]propan-1-one |
2137066-77-2 | 95% | 0.25g |
$1604.0 | 2023-10-27 | |
| Enamine | EN300-1085013-0.5g |
3-chloro-2,2-dimethyl-1-[(6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl]propan-1-one |
2137066-77-2 | 95% | 0.5g |
$1673.0 | 2023-10-27 | |
| Enamine | EN300-1085013-1.0g |
3-chloro-2,2-dimethyl-1-[(6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl]propan-1-one |
2137066-77-2 | 1g |
$1742.0 | 2023-06-10 | ||
| Enamine | EN300-1085013-2.5g |
3-chloro-2,2-dimethyl-1-[(6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl]propan-1-one |
2137066-77-2 | 95% | 2.5g |
$3417.0 | 2023-10-27 | |
| Enamine | EN300-1085013-5.0g |
3-chloro-2,2-dimethyl-1-[(6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl]propan-1-one |
2137066-77-2 | 5g |
$5056.0 | 2023-06-10 | ||
| Enamine | EN300-1085013-10.0g |
3-chloro-2,2-dimethyl-1-[(6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl]propan-1-one |
2137066-77-2 | 10g |
$7497.0 | 2023-06-10 | ||
| Enamine | EN300-1085013-1g |
3-chloro-2,2-dimethyl-1-[(6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl]propan-1-one |
2137066-77-2 | 95% | 1g |
$1742.0 | 2023-10-27 | |
| Enamine | EN300-1085013-5g |
3-chloro-2,2-dimethyl-1-[(6r,9r)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl]propan-1-one |
2137066-77-2 | 95% | 5g |
$5056.0 | 2023-10-27 |
3-chloro-2,2-dimethyl-1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylpropan-1-one Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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4. Diterpenoids
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3-chloro-2,2-dimethyl-1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylpropan-1-one
Comprehensive Analysis of 3-Chloro-2,2-dimethyl-1-((6R,9R)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one (CAS No. 2137066-77-2)
The compound 3-Chloro-2,2-dimethyl-1-((6R,9R)-9-amino-1-oxa-4-azaspiro[5.5]undecan-4-yl)propan-1-one (CAS No. 2137066-77-2) is a sophisticated spirocyclic structure with significant potential in pharmaceutical and chemical research. Its unique chiral configuration and functional groups make it a valuable intermediate for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Researchers are increasingly focusing on such spiro compounds due to their structural rigidity and bioactivity, which align with current trends in precision medicine and targeted therapies.
One of the standout features of this compound is its spiro[5.5]undecane core, a motif gaining traction in medicinal chemistry for its ability to enhance molecular stability and binding affinity. The presence of both amino and chloro groups offers versatile synthetic handles, enabling modifications for structure-activity relationship (SAR) studies. Recent publications highlight the growing demand for chiral building blocks like this, as they are critical in optimizing drug efficacy and reducing off-target effects—a hot topic in AI-driven drug design platforms.
From a synthetic chemistry perspective, the compound’s stereochemistry (6R,9R) is particularly noteworthy. Enantiopure compounds are essential in modern pharmaceutical manufacturing, as regulatory agencies emphasize chiral purity to ensure safety and efficacy. This aligns with frequent search queries such as "chiral synthesis techniques 2024" and "spirocyclic compounds in drug development", reflecting industry interest. Additionally, its 1-oxa-4-azaspiro scaffold is analogous to motifs found in FDA-approved drugs, making it a candidate for repurposing studies—a trending approach in cost-effective drug discovery.
The compound’s potential applications extend to neuropharmacology, where spirocyclic amines are explored for modulating G-protein-coupled receptors (GPCRs). Given the rise in neurodegenerative disease research, this molecule could address search trends like "new Parkinson’s disease targets 2024". Its propan-1-one moiety also suggests utility in prodrug design, a strategy to improve bioavailability—a recurring theme in pharmacokinetic optimization forums.
In conclusion, CAS No. 2137066-77-2 represents a convergence of cutting-edge chemistry and therapeutic innovation. Its structural complexity and relevance to high-impact research areas ensure its prominence in academic and industrial discussions. As the scientific community prioritizes sustainable synthesis and AI-aided molecular modeling, this compound exemplifies the synergy between traditional organic synthesis and modern computational tools.
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